Methyl 2-hydroxy-3-phenylpropanoate

Description

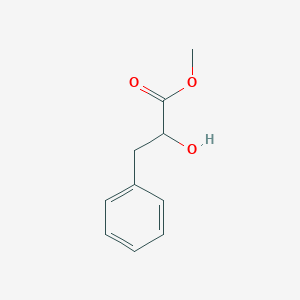

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPPJJIBQQCOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929534 | |

| Record name | Methyl 2-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13674-16-3 | |

| Record name | Methyl 2-hydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Utility of Methyl 2-hydroxy-3-phenylpropanoate

Abstract: Methyl 2-hydroxy-3-phenylpropanoate, also known as methyl 3-phenyllactate, is a chiral carboxylic acid ester of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a hydroxyl group and a phenyl ring attached to a propanoate backbone, makes it a versatile chiral building block for the synthesis of complex bioactive molecules. This document provides a comprehensive overview of its molecular structure, physicochemical properties, representative synthetic protocols for key derivatives, and its critical applications in drug development, particularly in the synthesis of taxane-based anticancer agents.

Molecular Structure and Identification

This compound is an organic compound with the molecular formula C₁₀H₁₂O₃.[1][2] The core structure consists of a three-carbon propanoate chain. A phenyl group is attached to the C3 position, a hydroxyl group is at the C2 (alpha) position, and a methyl ester functional group is at the C1 position. The presence of a stereocenter at the C2 carbon gives rise to two enantiomers: (S)- and (R)-Methyl 2-hydroxy-3-phenylpropanoate.

The fundamental structure is composed of:

-

A Phenyl Group: A six-carbon aromatic ring providing a nonpolar, rigid scaffold.

-

A Propanoate Backbone: A three-carbon aliphatic chain that serves as the core of the molecule.

-

A Secondary Hydroxyl Group: Located at the C2 position, it acts as a key site for further chemical modification and is crucial for the biological activity of its derivatives.

-

A Methyl Ester Group: The carboxyl terminus of the propanoic acid is esterified with methanol.

-

A Chiral Center: The C2 carbon is bonded to four different groups (H, OH, COOCH₃, and benzyl), making it a stereogenic center.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, purification, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2][3] |

| CAS Number | 13674-16-3 (Racemic), 27000-00-6 (R), 13673-95-5 (S) | [1][2][3] |

| Appearance | White to almost white powder or crystal; colorless liquid | [3] |

| Boiling Point | 115 °C at 3 mmHg (lit.); 286-287 °C at 760 mmHg (est.) | [4][5] |

| Solubility | Soluble in organic solvents; sparingly soluble in water | [3][4] |

| XLogP3 | 1.5 | [1][3] |

| Topological Polar Surface Area | 46.5 Ų | [1][3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bond Count | 5 | [3] |

Structural confirmation of this compound and its derivatives is routinely achieved using standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the carbon-hydrogen framework, while Infrared (IR) spectroscopy confirms the presence of key functional groups, such as the hydroxyl (-OH stretch) and ester carbonyl (C=O stretch). Mass Spectrometry (MS) is employed to verify the molecular weight and fragmentation pattern.[2][6][7]

Synthesis of a Key Pharmaceutical Intermediate

This compound is a precursor for more complex molecules. A notable application is in the synthesis of the side chain of Paclitaxel (Taxol), a prominent anticancer drug.[8] The following protocol details the synthesis of Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate, a crucial intermediate for Paclitaxel.[8]

Experimental Protocol

Step 1: Preparation of 3-phenylisoserine methyl ester hydrochloride

-

Dissolve 3-hydroxy-4-phenylazetidin-2-one (50 g) in methanol (300 ml).

-

While stirring, pass hydrogen chloride (HCl) gas through the solution for 3-4 hours.

-

Monitor the reaction's completion by Thin-Layer Chromatography (TLC) using ethyl acetate as the developing agent, confirming the disappearance of the starting material.

-

Concentrate the reaction mixture under reduced pressure to yield a syrup-like product (intermediate hydrochloride salt), which is used directly in the next step.[8]

Step 2: Preparation of Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate

-

Dissolve the intermediate from Step 1 in a mixture of dichloromethane (1000 ml) and triethylamine (TEA, 100 ml).

-

Add an additional 66 ml of TEA and cool the mixture to -5°C.

-

Add a solution of benzoyl chloride (22.6 ml) in dichloromethane (200 ml) dropwise over approximately 30 minutes.

-

Stir the reaction for 2 hours after the addition is complete, monitoring for completion via TLC (ethyl acetate/hexane = 2/1, v/v).

-

Upon completion, pour the mixture into a beaker, add distilled water (500 ml), and perform a liquid-liquid extraction.

-

Combine the organic phases, wash with 1N HCl, and then with a saturated sodium chloride solution.

-

Dry the organic phase with anhydrous sodium sulfate and concentrate it to dryness.

-

Recrystallize the crude product from ethyl acetate to obtain the final product as a white solid.[8]

Applications in Drug Development and Research

The primary value of this compound in drug development lies in its utility as a chiral synthon. Its pre-defined stereochemistry and functional groups allow for its incorporation into larger, more complex molecules with high stereochemical control.

-

Anticancer Agents: As detailed in the protocol above, a derivative of this molecule forms the C13 side chain of Paclitaxel. This side chain is essential for the drug's ability to bind to and stabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells.[8] The precise stereochemistry of the hydroxyl and amino groups is critical for this biological activity.

-

HDAC Inhibitors: The structural motif of 3-hydroxy-propanoic acid derivatives is also being explored for the development of Histone Deacetylase (HDAC) inhibitors.[9] HDACs are enzymes involved in gene expression, and their inhibition is a validated strategy in cancer therapy. Modified versions of this compound can be used to synthesize compounds that target the active site of these enzymes.[9]

-

Other Chiral Syntheses: Beyond specific drug targets, it serves as a versatile starting material for a variety of chiral molecules in both pharmaceutical and agrochemical research.[3]

Conclusion

This compound is a structurally well-defined molecule of considerable importance to the scientific research community. Its combination of a chiral center, a hydroxyl group for further functionalization, and a phenyl ring makes it an ideal precursor for complex chemical syntheses. Its established role in the production of high-value pharmaceuticals like Paclitaxel underscores its significance for professionals in drug development and medicinal chemistry. The continued exploration of this and related structures is expected to yield novel therapeutic agents for a range of diseases.

References

- 1. (S)-methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 5289077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H12O3 | CID 518800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. methyl 2-hydroxy-3-phenyl propionate, 13674-16-3 [thegoodscentscompany.com]

- 5. METHYL (R)-2-HYDROXY-3-PHENYLPROPIONATE | 27000-00-6 [chemicalbook.com]

- 6. Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate(32981-85-4) 1H NMR spectrum [chemicalbook.com]

- 7. Methyl 3-hydroxy-2-methyl-3-phenylpropanoate | C11H14O3 | CID 6421447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 2-hydroxy-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-3-phenylpropanoate is an ester of significant interest in the fields of organic synthesis, pharmaceuticals, and fragrance science.[1] As a chiral building block, it provides a versatile scaffold for the synthesis of more complex molecules, particularly in the development of new therapeutic agents and agrochemicals.[1] This technical guide provides a detailed overview of the core physicochemical properties of this compound, offering critical data and experimental context for professionals in research and development. The document covers its chemical identity, physical and chemical properties, and standard experimental protocols for their determination.

Chemical Identity and Structure

This compound exists as a racemic mixture and as individual (R) and (S) enantiomers. The (R)-enantiomer is also known as Methyl D-3-phenyllactate, while the (S)-enantiomer is referred to as Methyl L-3-phenyllactate.[1][2] These enantiomers are crucial as chiral synthons in asymmetric synthesis.

Table 2.1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[3] |

| Synonyms | 2-Hydroxy-3-phenylpropanoic acid methyl ester, Methyl 3-phenyllactate, Methyl benzylglycolate[3][4] |

| Molecular Formula | C₁₀H₁₂O₃[1] |

| Molecular Weight | 180.20 g/mol [2] |

| CAS Number | 13674-16-3 (Unspecified stereochemistry)[3], 27000-00-6 ((R)-enantiomer)[1], 13673-95-5 ((S)-enantiomer)[2] |

| Canonical SMILES | COC(=O)C(CC1=CC=CC=C1)O[1] |

| InChI Key | NMPPJJIBQQCOOI-UHFFFAOYSA-N (Racemate)[3] |

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which is critical in drug development.

Physical Properties

The physical state, thermal properties, and solubility dictate the handling, formulation, and potential applications of the compound. It is generally described as a colorless liquid or a white to almost-white crystalline solid, with a faint, sweet odor.[1]

Table 3.1: Key Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | White to almost white powder/crystal or colorless liquid.[1] | The physical state can depend on purity and specific enantiomer. |

| Boiling Point | 286.00 to 287.00 °C (at 760 mm Hg, est.)[5], 115 °C (at 3 mmHg)[6] | The boiling point is significantly lower under vacuum. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents.[1] | The ester group allows for some water solubility, but the phenyl ring imparts hydrophobicity. |

| Vapor Pressure | 0.001 mmHg at 25 °C (est.)[1][5] | Indicates low volatility under standard conditions. |

| Index of Refraction | 1.529 (est.)[1] | |

Chemical Descriptors

Chemical descriptors are calculated values that predict the behavior of a molecule, such as its lipophilicity and potential for hydrogen bonding. These are vital for computational modeling in drug design.

Table 3.2: Calculated Physicochemical Descriptors

| Property | Value | Description |

|---|---|---|

| logP (Octanol-Water Partition Coefficient) | 1.27 - 1.5 (est.)[1][2] | Indicates moderate lipophilicity, suggesting reasonable cell membrane permeability. |

| pKa | 13.00 ± 0.20 (Predicted)[1] | Refers to the acidity of the hydroxyl proton. |

| Topological Polar Surface Area (TPSA) | 46.5 Ų[1][2] | Suggests good potential for oral bioavailability based on Veber's rules. |

| Hydrogen Bond Donors | 1[1] | The hydroxyl (-OH) group. |

| Hydrogen Bond Acceptors | 3[1] | The carbonyl oxygen and the two ether oxygens. |

| Rotatable Bond Count | 4[1] | Provides conformational flexibility. |

Experimental Protocols

The accurate determination of physicochemical properties relies on standardized experimental methodologies. Below are detailed protocols for key experiments relevant to this compound.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology (Micro-scale):

-

Sample Preparation: A small amount of the liquid sample (approx. 0.5 mL) is placed into a small-diameter test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Heating: The test tube assembly is attached to a thermometer and heated in a controlled manner using a heating block or oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slightly reduced or held constant.

-

Measurement: The boiling point is recorded as the temperature at which the last bubble emerges and the liquid just begins to re-enter the capillary tube. This signifies that the vapor pressure of the sample is equal to the external pressure.

-

Pressure Correction: If the determination is not performed at standard pressure (760 mmHg), the observed boiling point must be corrected using a nomograph or the Clausius-Clapeyron relation.

Determination of Solubility

Objective: To quantify the solubility of the compound in a given solvent (e.g., water).

Methodology (Shake-Flask Method):

-

Supersaturation: An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid/liquid from the saturated solution.

-

Quantification: A precise aliquot of the clear, saturated supernatant is carefully removed. The concentration of the dissolved compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The solubility is expressed in units such as g/L or mol/L.

Determination of the Partition Coefficient (logP)

Objective: To measure the differential solubility of the compound in two immiscible liquids, typically n-octanol and water.

Methodology (Shake-Flask Method):

-

Solvent Preparation: n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation.

-

Sample Preparation: A known amount of this compound is dissolved in the n-octanol phase.

-

Partitioning: A measured volume of the n-octanol solution is mixed with a measured volume of the water phase in a sealed container.

-

Equilibration: The mixture is agitated until equilibrium is achieved (several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the analyte in both the n-octanol and water phases is determined using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The final value is expressed as its base-10 logarithm (logP).

Visualizations: Workflows and Relationships

Diagrams are provided to illustrate key experimental workflows and conceptual relationships relevant to the study of this compound.

Caption: Workflow for determining the purity of this compound.

Caption: Relationship between molecular structure and key physicochemical properties.

References

- 1. Page loading... [guidechem.com]

- 2. (S)-methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 5289077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C10H12O3 | CID 518800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. methyl 2-hydroxy-3-phenyl propionate, 13674-16-3 [thegoodscentscompany.com]

- 6. METHYL (R)-2-HYDROXY-3-PHENYLPROPIONATE | 27000-00-6 [chemicalbook.com]

The Pivotal Role of Methyl L-3-Phenyllactate in Drug Development: A Chiral Intermediate with Latent Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-3-phenyllactate, a chiral ester, is a critical intermediate in the synthesis of complex pharmaceutical agents. While direct evidence of its intrinsic biological activity is limited, its significance in drug development is well-established. This technical guide explores the multifaceted role of Methyl L-3-phenyllactate, detailing its application as a chiral building block in the synthesis of potent therapeutics, including proteasome inhibitors and Gαq/11 protein inhibitors. Furthermore, this document delves into the extensive biological activities of its hydrolysis product, L-3-phenyllactic acid (PLA), a compound with well-documented antimicrobial and antifungal properties. This guide provides a comprehensive overview for researchers and drug development professionals, summarizing quantitative data, outlining experimental protocols, and visualizing key synthetic and metabolic pathways.

Introduction

Methyl L-3-phenyllactate (M-L-PLA) is a versatile chiral compound primarily utilized in the pharmaceutical, flavor, and fragrance industries.[1] Its stereospecific structure makes it an invaluable starting material for the asymmetric synthesis of complex molecules, ensuring the desired enantiomeric purity of the final active pharmaceutical ingredient (API).[2] The precise spatial arrangement of chiral molecules is paramount in determining their biological activity, making the selection of appropriate chiral intermediates a critical step in drug design and development.[3] This guide focuses on the biological relevance of M-L-PLA, both as a synthetic precursor and in the context of the biological activities of its potential metabolite, L-3-phenyllactic acid.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl L-3-phenyllactate is presented in Table 1.

Table 1: Physicochemical Properties of Methyl L-3-phenyllactate

| Property | Value | Reference(s) |

| Synonyms | Methyl (S)-2-hydroxy-3-phenylpropionate, L-β-Phenyllactic acid methyl ester | |

| CAS Number | 13673-95-5 | |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | White crystalline powder | [1] |

| Melting Point | 40-45 °C | |

| Optical Activity | [α]/D +4.4±0.5°, c = 1% in methanol | |

| Purity | ≥97.0% (HPLC) |

Role as a Chiral Building Block in Pharmaceutical Synthesis

The primary and most documented role of Methyl L-3-phenyllactate in the pharmaceutical industry is as a chiral building block. Its specific stereochemistry is crucial for the synthesis of enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects.[4]

Synthesis of Bortezomib Analogs

Methyl L-3-phenyllactate serves as an intermediate in the synthesis of analogs of bortezomib, a dipeptide boronic acid that acts as a 20S proteasome inhibitor. Bortezomib is a key therapeutic agent for treating multiple myeloma and mantle cell lymphoma.[5] The synthesis of these analogs often involves the coupling of N-protected amino acids with boronic acid derivatives, where the stereochemistry of the starting materials, such as M-L-PLA, is critical for the final compound's activity.[5][6]

Experimental Protocol: General Synthesis of a Dipeptide Boronate Intermediate

A general protocol for the synthesis of a dipeptidyl boronate intermediate using a phenylalanine derivative is as follows:

-

Coupling Reaction: (1R)-(1S,2S,3R,5S)-pinanediol leucine boronate trifluoroacetate salt and N-BOC-L-phenylalanine are coupled in the presence of a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in an appropriate solvent such as methylene chloride.[5]

-

Deprotection: The resulting BOC-protected compound is treated with an acid, such as HCl in ethyl acetate, to remove the BOC protecting group.[5]

-

Final Coupling: The deprotected intermediate is then coupled with the desired carboxylic acid to yield the final dipeptidyl compound.[5]

Logical Relationship: Role of Methyl L-3-phenyllactate in Bortezomib Analog Synthesis

Caption: Synthetic utility of Methyl L-3-phenyllactate.

Synthesis of YM-254890 Analog

Methyl L-3-phenyllactate is also a key intermediate in the synthesis of an analog of YM-254890, a potent and selective inhibitor of Gαq/11 proteins. YM-254890 is a cyclic depsipeptide with a complex structure, and its total synthesis relies on the precise assembly of chiral building blocks.[7][8] The D-phenyllactic acid (D-Pla) moiety is a component of the natural YM-254890 macrocycle, highlighting the importance of phenyllactic acid derivatives in its synthesis.[8]

Experimental Workflow: Synthesis of a YM-254890 Analog

Caption: M-L-PLA in Gαq/11 inhibitor synthesis.

Potential Biological Activity of Methyl L-3-Phenyllactate

While primarily used as a synthetic intermediate, there is some evidence to suggest that Methyl L-3-phenyllactate may possess intrinsic biological activity.

Bactericidal Activity

A study investigating the bactericidal components of Lactobacillus crispatus supernatants found that methylated L-3-phenyllactic acid retained its killing activity against pathogenic bacteria even at a neutral pH of 8.0, a condition where the activity of L-3-phenyllactic acid is diminished.[9] This suggests that the methyl ester form may have a broader effective pH range for its antimicrobial action, although the magnitude of the activity was reported to be less than that of L-3-phenyllactic acid at a lower pH.[9]

Biological Activity of L-3-Phenyllactic Acid (PLA)

In a biological system, it is plausible that Methyl L-3-phenyllactate could be hydrolyzed by esterases to yield L-3-phenyllactic acid (PLA). PLA is a well-characterized antimicrobial compound produced by various microorganisms, including lactic acid bacteria.[10] It exhibits a broad spectrum of activity against both bacteria and fungi.[11]

Antimicrobial and Antifungal Activity

PLA has demonstrated significant inhibitory effects against a range of food spoilage molds and pathogenic bacteria.[11] The antimicrobial activity is generally more potent at lower pH values.[12]

Table 2: Antifungal Activity of Phenyllactic Acid (PLA)

| Fungal Species | MIC₉₀ (mg/mL) | MFC (mg/mL) | Reference |

| Aspergillus spp. | 3.75 - 7.5 | 3.75 - 10 | [11] |

| Penicillium spp. | 3.75 - 7.5 | 3.75 - 10 | [11] |

| Fusarium spp. | 3.75 - 7.5 | 3.75 - 10 | [11] |

| MIC₉₀: Minimum inhibitory concentration for 90% of strains; MFC: Minimum fungicidal concentration |

Table 3: Antibacterial Activity of L-3-Phenyllactic Acid (PLA)

| Bacterial Species | MIC (mM) | Condition | Reference |

| Aggregatibacter actinomycetemcomitans | 20 | 24h growth | [13] |

Experimental Protocol: Microdilution Test for Antifungal Activity

A microdilution test is commonly used to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of antimicrobial compounds.

-

Preparation of Fungal Inoculum: Fungal spores are harvested from agar plates and suspended in a suitable medium. The concentration of the spore suspension is adjusted to a standard value (e.g., 10⁴-10⁵ spores/mL).

-

Serial Dilution of Test Compound: The test compound (PLA) is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized fungal spore suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature for a defined period (e.g., 48-72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

-

MFC Determination: Aliquots from the wells showing no visible growth are subcultured onto fresh agar plates. The MFC is the lowest concentration from which no fungal growth is observed on the subculture plates.

Mechanism of Action of PLA

The antimicrobial mechanism of PLA is believed to involve the disruption of cell membrane integrity.[12] The lipophilic nature of the phenyl group facilitates its interaction with the lipid bilayer of microbial cell membranes, leading to increased permeability and eventual cell death.

Signaling Pathway: Phenylalanine Metabolism to Phenyllactic Acid

References

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib -Journal of the Korean Chemical Society [koreascience.kr]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Phenyl-Lactic Acid Is an Active Ingredient in Bactericidal Supernatants of Lactobacillus crispatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]

- 13. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Enantiomers of Methyl 2-hydroxy-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between the (R)- and (S)-enantiomers of Methyl 2-hydroxy-3-phenylpropanoate, a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Understanding the distinct properties and synthesis of each enantiomer is critical for the development of stereochemically pure active pharmaceutical ingredients (APIs), where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even detrimental.

Core Physicochemical Properties: A Comparative Analysis

Enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. Their defining difference lies in their interaction with plane-polarized light, a property known as optical activity. The following tables summarize the key physicochemical data for both (R)- and (S)-Methyl 2-hydroxy-3-phenylpropanoate.

Table 1: Physical and Chemical Properties

| Property | (R)-Methyl 2-hydroxy-3-phenylpropanoate | (S)-Methyl 2-hydroxy-3-phenylpropanoate |

| Molecular Formula | C₁₀H₁₂O₃[1][2] | C₁₀H₁₂O₃[2] |

| Molecular Weight | 180.20 g/mol [1][2] | 180.20 g/mol [2] |

| Appearance | White to almost white powder or crystal[1] | Data not explicitly found, expected to be similar to the (R)-isomer. |

| Melting Point | 49 °C | 48–49 °C[3] |

| Boiling Point | 286.1 ± 20.0 °C at 760 mmHg, 115 °C at 3 mmHg[4] | Approximately 286.1 °C[3] |

| Density | 1.1 ± 0.1 g/cm³[5] | 1.1 g/cm³[3] |

| Solubility | Soluble in organic solvents, sparingly soluble in water.[1] | Very soluble in water (log S values indicate high solubility).[3] |

Table 2: Chiroptical Properties

| Property | (R)-Methyl 2-hydroxy-3-phenylpropanoate | (S)-Methyl 2-hydroxy-3-phenylpropanoate |

| Specific Rotation ([α]D) | Data not explicitly found. Expected to be equal in magnitude and opposite in sign to the (S)-isomer. | Data not explicitly found. |

Note: While specific rotation values were not found in the immediate search results, it is a critical parameter for enantiomer identification. For a pair of enantiomers, the specific rotation will be of equal magnitude but opposite in sign (e.g., +X° for one and -X° for the other).

Enantioselective Synthesis and Resolution: Experimental Protocols

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from a chiral precursor or resolution of a racemic mixture.

Protocol 1: Enantioselective Synthesis of (S)-Methyl 2-hydroxy-3-phenylpropanoate

This protocol is adapted from the synthesis of (S)-2-hydroxy-3-phenylpropanoic acid from the readily available amino acid L-phenylalanine, followed by esterification.[5]

Step 1: Diazotization of L-Phenylalanine to (S)-2-hydroxy-3-phenylpropanoic acid

-

Dissolve L-phenylalanine in a 1M aqueous solution of a mineral acid (e.g., HCl or H₂SO₄).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. The reaction progress can be monitored by the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction to stir at low temperature for a specified time to ensure complete conversion.

-

Extract the product, (S)-2-hydroxy-3-phenylpropanoic acid, from the aqueous solution using an organic solvent such as ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acid.

Step 2: Esterification to (S)-Methyl 2-hydroxy-3-phenylpropanoate

-

Dissolve the crude (S)-2-hydroxy-3-phenylpropanoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Remove the excess methanol under reduced pressure.

-

Extract the methyl ester into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure (S)-Methyl 2-hydroxy-3-phenylpropanoate.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution is a powerful technique to separate enantiomers from a racemic mixture by taking advantage of the stereoselectivity of enzymes, such as lipases. In this process, one enantiomer reacts faster than the other, allowing for their separation. Lipase-catalyzed acylation or hydrolysis are common methods.

Example: Lipase-Catalyzed Acylation

-

Dissolve racemic this compound in a suitable organic solvent (e.g., hexane, toluene).

-

Add an acyl donor, such as vinyl acetate or isopropenyl acetate.

-

Add a commercially available lipase, for example, Candida antarctica lipase B (CALB) or lipase from Pseudomonas cepacia. The enzyme can be free or immobilized on a solid support.[1]

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitor the reaction progress by chiral HPLC or GC. The goal is to reach approximately 50% conversion, at which point one enantiomer will be predominantly acylated, leaving the other enantiomer unreacted.

-

Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

-

Separate the unreacted alcohol enantiomer from the acylated enantiomer by column chromatography.

-

The acylated enantiomer can then be deacylated to yield the other pure enantiomer.

Chiral Separation and Analysis

The enantiomeric purity of this compound is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Protocol 3: Chiral HPLC Separation

This protocol is based on the separation of the parent acid, 3-phenyllactic acid, and can be adapted for the methyl ester.[6][7]

-

Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD-H, OJ-H, or Chiralpak AD-H), are commonly used.[6]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typical for normal-phase chiral HPLC. For the separation of 3-phenyllactic acid, a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid has been reported.[6] The mobile phase composition may need to be optimized for the methyl ester.

-

Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-260 nm) is suitable.

Workflow for Method Development:

-

Dissolve the racemic mixture in the mobile phase.

-

Inject the sample onto the chiral column.

-

Run the analysis with an initial mobile phase composition.

-

Optimize the separation by adjusting the ratio of the non-polar and polar solvents in the mobile phase. A lower percentage of the polar modifier generally increases retention times and may improve resolution.

-

The addition of a small amount of an acidic or basic modifier (like trifluoroacetic acid or diethylamine) can improve peak shape and resolution, especially for acidic or basic analytes.

Biological Activity: A Realm of Stereospecificity

While specific biological activities directly comparing the (R)- and (S)-esters of this compound are not extensively detailed in the readily available literature, the parent compound, 3-phenyllactic acid, has been shown to possess antimicrobial properties.[8][9] It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer).

For instance, the (S)-isomer of many profen non-steroidal anti-inflammatory drugs (NSAIDs) is the active inhibitor of cyclooxygenase enzymes, while the (R)-isomer is significantly less active. This stereospecificity arises from the three-dimensional arrangement of atoms, which dictates how the molecule interacts with chiral biological targets such as enzymes and receptors.

Given that (R)- and (S)-Methyl 2-hydroxy-3-phenylpropanoate are used as chiral building blocks in the synthesis of pharmaceuticals, it is highly probable that their incorporation into a larger molecule will lead to diastereomers with distinct biological profiles. Therefore, the ability to synthesize and analyze each enantiomer in its pure form is of paramount importance in drug discovery and development.

Conclusion

The (R)- and (S)-enantiomers of this compound, while possessing identical chemical formulas and physical properties in an achiral environment, are distinct chemical entities. Their key differences lie in their chiroptical properties and, most importantly, their potential biological activities. This guide has provided a comprehensive overview of their comparative properties, detailed experimental protocols for their enantioselective synthesis and resolution, and methods for their chiral separation and analysis. For researchers and professionals in the pharmaceutical and chemical industries, a thorough understanding and control of the stereochemistry of these and other chiral molecules are fundamental to the development of safe and effective products.

References

- 1. Enzymatic acylation in the resolution of methyl threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-X-phenylthio)propionates in organic solvents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 3. Buy (S)-methyl 2-hydroxy-3-phenylpropanoate (EVT-248312) | 13673-95-5 [evitachem.com]

- 4. gcms.cz [gcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-Phenyllactic Acid and Polyphenols Are Substances Enhancing the Antibacterial Effect of Methylglyoxal in Manuka Honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Unveiling Nature's Production of 3-Phenyllactic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyllactic acid methyl ester is an organic compound with growing interest in the pharmaceutical and fragrance industries. While its synthetic routes are established, understanding its natural origins is crucial for harnessing its full potential and exploring biocompatible production methods. This technical guide provides an in-depth overview of the natural sources and occurrence of 3-phenyllactic acid methyl ester, with a significant focus on its immediate precursor, 3-phenyllactic acid (PLA), a widely distributed natural antimicrobial compound. This document details the biosynthetic pathways, experimental protocols for isolation and analysis, and quantitative data where available, offering a comprehensive resource for researchers in natural product chemistry and drug development.

Natural Sources and Occurrence

While direct reports of 3-phenyllactic acid methyl ester in nature are limited, evidence points to its presence in both the plant and microbial kingdoms. Its precursor, 3-phenyllactic acid, is far more extensively documented across a variety of natural matrices.

3-Phenyllactic Acid Methyl Ester

The natural occurrence of 3-phenyllactic acid methyl ester has been identified in a select number of species, suggesting it may be a more specialized metabolite compared to its parent acid.

Table 1: Documented Natural Sources of 3-Phenyllactic Acid Methyl Ester

| Natural Source | Species | Kingdom | Reference |

| Ulleungdo ladyfern | Athyrium acutipinnulum | Plantae | Kang et al., 2011[1] |

| Plant Pathogenic Bacterium | Pseudomonas syringae | Bacteria | PubChem CID 5289077[2] |

3-Phenyllactic Acid (PLA): The Precursor

The prevalence of 3-phenyllactic acid in nature is a strong indicator of the potential for the formation of its methyl ester. PLA is a well-known secondary metabolite of various microorganisms, particularly Lactic Acid Bacteria (LAB), and is also found in plants and food products.[3][4]

Microorganisms: Lactic Acid Bacteria are significant producers of PLA, contributing to the antimicrobial properties of many fermented foods.[5] Strains of Lactobacillus, Pediococcus, and Leuconostoc are known to synthesize PLA.[6] For instance, Lactobacillus plantarum isolated from Chinese pickles has been shown to produce notable quantities of this compound.[5]

Food Products: As a result of microbial fermentation, PLA is naturally present in a range of foods. It is a known constituent of honey, particularly Manuka honey, where it can be found in concentrations up to 1400 mg/kg.[7] Fermented products like sourdough and Chinese pickles also contain PLA, with concentrations in the latter ranging from 0.02 to 0.30 mM.[5]

Plants: The presence of PLA has also been reported in the plant kingdom, for example, in Rosa taiwanensis and Secale cereale.[8]

Table 2: Quantitative Occurrence of 3-Phenyllactic Acid in Various Natural Sources

| Natural Source | Species/Type | Concentration | Reference |

| Chinese Pickles | Fermented Vegetables | 0.02 - 0.30 mM | [5] |

| Manuka Honey | Leptospermum scoparium | up to 1400 mg/kg | [7] |

| Fermented Broth (LAB) | Lactobacillus plantarum | 3.88 ± 0.12 mM (with 1 mg/ml PPA) | |

| Fermented Broth (LAB) | Pediococcus pentosaceus | ~1.1 mM (with 3 mg/ml PPA) | |

| Fermented Medicinal Plant Extract | Paeonia lactiflora with L. plantarum | 4.8 ± 0.23 mM (with 1 mg/ml PPA) |

Biosynthesis

The formation of 3-phenyllactic acid methyl ester in nature is intrinsically linked to the biosynthesis of its precursor, 3-phenyllactic acid.

Biosynthesis of 3-Phenyllactic Acid

The primary route for PLA synthesis in Lactic Acid Bacteria is the "core pathway," which begins with the amino acid L-phenylalanine.[6] This pathway involves two key enzymatic steps:

-

Transamination: L-phenylalanine is converted to phenylpyruvic acid (PPA) by an aminotransferase.

-

Reduction: Phenylpyruvic acid is then reduced to 3-phenyllactic acid by a dehydrogenase enzyme, such as lactate dehydrogenase.[6]

Plausible Biosynthesis of 3-Phenyllactic Acid Methyl Ester

While a specific, dedicated biosynthetic pathway for 3-phenyllactic acid methyl ester has not been fully elucidated in the literature, its formation can be logically inferred through the enzymatic esterification of 3-phenyllactic acid. Microorganisms and plants possess a variety of enzymes, such as O-methyltransferases and ester synthases, that catalyze the formation of volatile esters from an acid and an alcohol.[2] In this case, 3-phenyllactic acid would serve as the acyl donor and methanol, a common biological methyl donor, would act as the acyl acceptor. This reaction would likely be catalyzed by a methyltransferase enzyme utilizing a methyl donor like S-adenosyl-L-methionine (SAM).

Experimental Protocols

The isolation and analysis of 3-phenyllactic acid and its methyl ester from natural sources typically involve extraction followed by chromatographic separation and detection.

General Experimental Workflow

The following diagram illustrates a general workflow for the extraction, isolation, and identification of these compounds from a natural matrix.

Methodology for Extraction and HPLC Analysis of 3-Phenyllactic Acid

This protocol is adapted from methodologies reported for the analysis of PLA in fermented broths.

1. Sample Preparation (from liquid culture):

-

Centrifuge the microbial culture (e.g., 8,000 x g for 10 minutes) to obtain the cell-free supernatant.

-

Acidify the supernatant to a pH of approximately 2.0-3.0 with a suitable acid (e.g., HCl).

2. Solvent Extraction:

-

Extract the acidified supernatant with an equal volume of ethyl acetate.

-

Repeat the extraction process three times to ensure complete recovery of the analyte.

-

Pool the organic phases and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.

3. HPLC Analysis:

-

Sample Reconstitution: Dissolve the dried crude extract in a known volume of the mobile phase or a suitable solvent like methanol.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase is 35% methanol containing 0.05% TFA.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at a wavelength of approximately 209-220 nm.

-

Injection Volume: 10-20 µL.

-

-

Quantification: Create a standard curve using a certified standard of 3-phenyllactic acid at various concentrations. The concentration in the sample can be determined by comparing its peak area to the standard curve.

4. Identification Confirmation (LC-MS):

-

For unambiguous identification, especially for the methyl ester, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. The mass spectrometer will provide the molecular weight and fragmentation pattern of the compound, confirming its identity.

Conclusion

The natural occurrence of 3-phenyllactic acid is well-established, particularly as a product of microbial metabolism in fermented foods and in specific plant species. In contrast, its derivative, 3-phenyllactic acid methyl ester, is a more elusive natural product, with confirmed sources currently limited to the bacterium Pseudomonas syringae and the fern Athyrium acutipinnulum. The widespread presence of the precursor acid, coupled with the known capabilities of organisms to perform esterification, suggests that the methyl ester may be more prevalent than currently documented. The methodologies outlined in this guide provide a robust framework for the further exploration, isolation, and quantification of these compounds from diverse natural sources, paving the way for new discoveries and applications in drug development and other scientific fields.

References

- 1. Antioxidant Constituents of Athyrium acutipinnulum -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

- 2. (S)-methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 5289077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Volatile Signal Controls Virulence in the Plant Pathogen Pseudomonas syringae pv. syringae and a Strategy for Infection Control in Organic Farming | Publicación [silice.csic.es]

- 4. researchgate.net [researchgate.net]

- 5. Chemical and Metabolic Aspects of Antimetabolite Toxins Produced by Pseudomonas syringae Pathovars - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolomic Characterisation of Discriminatory Metabolites Involved in Halo Blight Disease in Oat Cultivars Caused by Pseudomonas syringae pv. coronafaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Volatile Products of the Lipoxygenase Pathway Evolved from Phaseolus vulgaris (L.) Leaves Inoculated with Pseudomonas syringae pv phaseolicola - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Methyl 2-hydroxy-3-phenylpropanoate

Abstract

Methyl 2-hydroxy-3-phenylpropanoate is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, featuring both a hydroxyl and a methyl ester group, makes it a versatile intermediate for creating more complex molecules with specific stereochemistry. This technical guide provides a comprehensive review of the key synthetic methodologies for preparing this compound. It covers several seminal approaches, including the Reformatsky reaction, Sharpless asymmetric dihydroxylation, asymmetric hydrogenation, and chemo-enzymatic methods. For each method, this document details the reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data in comparative tables. All workflows and reaction pathways are visualized using diagrams to facilitate a deeper understanding of the synthetic strategies.

Introduction

The synthesis of enantiomerically pure α-hydroxy esters is a significant objective in organic chemistry due to their prevalence in biologically active molecules. This compound, in its racemic and enantiopure forms ((R) and (S)), serves as a key precursor in various synthetic applications. The strategic importance of this compound necessitates efficient and stereoselective synthetic routes. This guide explores and compares the primary methods developed to achieve this synthesis, focusing on practicality, yield, and stereochemical control.

Reformatsky Reaction

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that utilizes an organozinc reagent to produce β-hydroxy esters.[2][3] The reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[4] The key intermediate, a zinc enolate, is less reactive than corresponding Grignard reagents or lithium enolates, which prevents side reactions like self-condensation of the ester.[4][5] For the synthesis of this compound, this reaction would typically involve reacting phenylacetaldehyde with a methyl 2-haloacetate.

Reaction Workflow

Caption: Workflow of the Reformatsky Reaction.

General Experimental Protocol

-

Activation of Zinc: In a flame-dried, three-necked flask under a nitrogen atmosphere, add zinc dust (1.2 equivalents). The zinc can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently heating until the color disappears.[3] Allow the flask to cool to room temperature.

-

Reaction Mixture: Add anhydrous diethyl ether or THF as the solvent. A solution of methyl 2-bromoacetate (1.0 equivalent) and phenylacetaldehyde (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred zinc suspension.

-

Initiation and Reflux: The reaction may require gentle heating to initiate. Once initiated, the addition is controlled to maintain a gentle reflux. After the addition is complete, the mixture is typically refluxed for an additional 1-2 hours to ensure complete reaction.

-

Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of dilute sulfuric acid or aqueous ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting crude β-hydroxy ester is purified by column chromatography or distillation.

Quantitative Data

| Starting Materials | Key Reagents | Solvent | Yield (%) | Stereoselectivity | Reference |

| Phenylacetaldehyde, Methyl 2-bromoacetate | Zinc dust | THF or Ether | 50-70 | Racemic | [6] |

| Phenylacetaldehyde, Ethyl 2-bromoacetate | Zinc powder | Toluene/Ether | ~52 | Racemic | [6] |

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) is a powerful method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity.[7][8] The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-derived ligand.[9] A stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide, regenerates the OsO₄ catalyst, allowing it to be used in small, less hazardous quantities.[9][10] To synthesize this compound, one would first dihydroxylate a precursor like methyl cinnamate to yield a diol, which is then selectively dehydroxylated. A more direct conceptual route involves the asymmetric hydroxylation of a corresponding enolate, though the standard AD reaction on methyl cinnamate is the textbook approach for creating the diol precursor.

Reaction Pathway

Caption: Sharpless AD pathway to the target molecule.

Experimental Protocol (Dihydroxylation Step)

-

Preparation: A commercially available AD-mix-β (for the (R,R)-diol) or AD-mix-α (for the (S,S)-diol) (1.4 g per 1 mmol of alkene) is dissolved in a 1:1 mixture of tert-butanol and water (5 mL per 1 mmol of alkene).[10] The mixture is stirred at room temperature until both phases are clear. The solution is then cooled to 0 °C.

-

Reaction: Methyl cinnamate (1.0 equivalent) is added to the stirred solution. If the reaction is slow, methanesulfonamide (CH₃SO₂NH₂) can be added as a catalyst accelerator.[9] The reaction is stirred vigorously at 0 °C until TLC analysis indicates the complete consumption of the starting alkene (typically 6-24 hours).

-

Workup: Sodium sulfite (1.5 g per 1 mmol of alkene) is added, and the mixture is warmed to room temperature and stirred for 1 hour.

-

Extraction and Purification: Ethyl acetate is added, and the layers are separated. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with 2N KOH, followed by brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting diol is purified by column chromatography or recrystallization.

Quantitative Data

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| trans-Olefins (general) | AD-mix-β | 70-95 | >95 | [10] |

| α,β-Unsaturated Ester | AD-mix-β | 89.9 | 98 | [8] |

| Various Olefins | OsO₄, (DHQD)₂PHAL | 80-99 | 90-99 | [9][11] |

Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient industrial method for producing enantiomerically enriched compounds.[12] This approach typically involves the reduction of a prochiral ketone or enamine using hydrogen gas in the presence of a chiral transition-metal catalyst. For the synthesis of this compound, the precursor would be methyl 2-oxo-3-phenylpropanoate (methyl phenylpyruvate). The choice of chiral ligand complexed to the metal (e.g., Ruthenium, Rhodium, Iridium) is critical for achieving high enantioselectivity.

Logical Relationship Diagram

Caption: Key components of an Asymmetric Hydrogenation.

Experimental Protocol

-

Catalyst Preparation: In a glovebox, a chiral catalyst, such as a Ru(II)/BINAP complex, is charged into a high-pressure hydrogenation vessel.

-

Reaction Setup: The substrate, methyl 2-oxo-3-phenylpropanoate (1.0 equivalent), is dissolved in a degassed solvent like methanol and added to the vessel.

-

Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired level (e.g., 10-100 atm). The reaction mixture is stirred at a specific temperature (e.g., 25-80 °C) for a period ranging from a few hours to a day. Reaction progress is monitored by HPLC or GC.

-

Workup and Purification: Upon completion, the reactor is carefully depressurized. The reaction mixture is filtered to remove the catalyst. The solvent is removed in vacuo, and the product is purified by column chromatography to yield the enantiomerically enriched α-hydroxy ester.

Quantitative Data

| Substrate Class | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Functionalized Ketones | Ru(BINAP)Cl₂ | High | >95 | [12] |

| N-Aryl Imines | Ir-Ferrocenyl Phosphine | High | >90 | [12] |

| General Unsaturated Systems | Frustrated Lewis Pairs (FLP) | Moderate-High | 83-94 | [13][14] |

Chemo-enzymatic Synthesis

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis. Enzymes such as carbonyl reductases, lipases, or alcohol dehydrogenases can perform highly stereo- and regioselective transformations under mild conditions. For this compound, a common strategy is the asymmetric reduction of the corresponding ketoester (methyl phenylpyruvate) using a carbonyl reductase with a cofactor like NADPH.[15]

Chemo-enzymatic Workflow

Caption: Workflow for chemo-enzymatic reduction.

Experimental Protocol

-

Reaction Buffer: Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).

-

Cofactor Regeneration: To the buffer, add the components for the cofactor regeneration system. A common system for NADPH involves glucose and glucose dehydrogenase (GDH).

-

Enzyme and Substrate: Add the carbonyl reductase enzyme (as a purified enzyme or whole-cell lysate). Dissolve the substrate, methyl 2-oxo-3-phenylpropanoate, in a water-miscible co-solvent (like DMSO or isopropanol) to aid solubility and add it to the reaction mixture to achieve the desired final concentration.

-

Reaction: The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours. The reaction progress and enantiomeric excess are monitored by chiral HPLC.

-

Workup and Purification: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate. The combined organic layers are dried and concentrated. The final product is purified by silica gel chromatography.

Quantitative Data

| Method | Enzyme Class | Substrate Conc. | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Dynamic Kinetic Resolution | Alcohol Dehydrogenase | - | High | >99 | |

| Asymmetric Bioreduction | Enoate Reductase | - | High | >99 | |

| Asymmetric Reduction | Carbonyl Reductase | 150-200 g/L | >99 | >99 | [16] |

References

- 1. Page loading... [guidechem.com]

- 2. adichemistry.com [adichemistry.com]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. mdpi.com [mdpi.com]

- 12. ethz.ch [ethz.ch]

- 13. Research Collection | ETH Library [research-collection.ethz.ch]

- 14. Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

CAS number 27000-00-6 chemical safety and handling.

An in-depth analysis of the substance associated with CAS number 27000-00-6 reveals a significant ambiguity that prevents the creation of a singular, definitive technical guide on its safety and handling. This CAS number does not identify a specific, discrete chemical compound but is instead linked to a polymer, specifically "Formaldehyde, polymer with ethenylbenzene". The properties and hazards of a polymer can vary considerably based on factors such as its molecular weight distribution, the presence of unreacted monomers, and any additives present.

Therefore, this guide will address the general safety and handling considerations for formaldehyde-styrene copolymers, while emphasizing that a specific Safety Data Sheet (SDS) for the particular product being used should always be consulted for detailed and accurate information.

Chemical Identification and Physical Properties

The substance identified by CAS number 27000-00-6 is a copolymer of formaldehyde and ethenylbenzene (styrene).

Table 1: General Physical and Chemical Properties

| Property | Value |

| CAS Number | 27000-00-6 |

| Synonyms | Formaldehyde, polymer with ethenylbenzene; Styrene, polymer with formaldehyde |

| Appearance | Varies; typically a solid |

| Odor | May have a characteristic aromatic odor due to residual styrene |

| Solubility | Generally insoluble in water |

Hazard Identification and Toxicological Data

The primary hazards associated with formaldehyde-styrene copolymers are related to the potential presence of residual monomers, namely formaldehyde and styrene, both of which are classified as hazardous.

Table 2: Hazard Classification of Residual Monomers

| Substance | CAS Number | Hazard Classification |

| Formaldehyde | 50-00-0 | Carcinogen, Acute Toxicant, Skin and Respiratory Sensitizer |

| Styrene | 100-42-5 | Flammable Liquid, Skin and Eye Irritant, Suspected Carcinogen |

Toxicological Summary:

The toxicity of the polymer itself is generally low. However, the presence of unreacted monomers is a significant concern.

-

Formaldehyde: A known human carcinogen, it can also cause irritation to the eyes, nose, and throat, as well as skin sensitization and allergic reactions.

-

Styrene: Can cause irritation to the skin, eyes, and respiratory tract. Chronic exposure may affect the central nervous system.

Due to the variability of the polymer, specific quantitative toxicological data such as LD50 values are not broadly available for CAS number 27000-00-6. Researchers should refer to the SDS provided by the manufacturer for any available data on the specific product.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are crucial to minimize exposure to potentially harmful residual monomers.

Table 3: Recommended Handling and Storage Procedures

| Aspect | Recommendation |

| Ventilation | Handle in a well-ventilated area or with local exhaust ventilation. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. |

| Handling | Avoid creating dust. Use non-sparking tools if the material is a fine powder. |

Personal Protective Equipment (PPE):

The selection of appropriate PPE is dependent on the specific handling conditions and the potential for exposure.

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

First-Aid Measures

In case of exposure, the following first-aid measures should be taken.

Table 4: First-Aid Procedures

| Exposure Route | First-Aid Measure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Wash off with soap and plenty of water. Seek medical attention if irritation develops. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |

Fire-Fighting Measures and Accidental Release

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and aromatic hydrocarbons.

Accidental Release:

-

Personal Precautions: Wear appropriate PPE. Avoid breathing dust or vapors.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Caption: Logical flow for responding to an accidental release.

Experimental Protocols

Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test

-

Preparation of Test Substance: If the polymer is a solid, it should be tested as a fine powder. If it is a liquid, it should be applied directly.

-

Tissue Culture: Reconstructed human epidermis tissues are cultured to the appropriate stage for testing.

-

Application: A sufficient amount of the test substance is applied topically to the surface of the epidermis tissue.

-

Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).

-

Rinsing: After incubation, the test substance is thoroughly rinsed from the tissue surface.

-

Post-Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.

-

Data Analysis: The viability of the treated tissues is compared to that of negative controls. A reduction in viability below a certain threshold (e.g., 50%) is indicative of skin irritation potential.

Caption: Generalized workflow for an in vitro skin irritation test.

Disclaimer: This document provides a general overview and is not a substitute for a manufacturer-specific Safety Data Sheet (SDS). Always consult the SDS for the particular material you are using before handling.

Spectroscopic Data Interpretation for C10H12O3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data interpretation for the molecular formula C₁₀H₁₂O₃. It is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing isomers of this formula through a detailed analysis of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data.

Introduction to the Structural Isomers of C10H12O3

The molecular formula C₁₀H₁₂O₃ corresponds to a degree of unsaturation of 5, suggesting the presence of a benzene ring (degree of 4) and an additional double bond or a ring. This leads to a multitude of possible isomers. This guide will focus on a few representative examples to illustrate the principles of spectroscopic data interpretation. These include:

-

Propylparaben: An ester of p-hydroxybenzoic acid, commonly used as a preservative.

-

4-Propoxybenzoic acid: An isomer of propylparaben where the propyl group is attached to the phenolic oxygen.

-

Methyl 3-(4-hydroxyphenyl)propionate: A derivative of a naturally occurring phenolic compound.

-

Ethyl p-methoxybenzoate (Ethyl anisate): An ester of anisic acid.

-

Methyl p-ethoxybenzoate: An isomeric ester to ethyl anisate.

The structural elucidation of these compounds relies on the careful analysis and integration of data from various spectroscopic techniques.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for selected isomers of C₁₀H₁₂O₃.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

| Compound | δ 10.0-7.0 (Aromatic) | δ 5.0-3.0 (O-CHx) | δ 3.0-2.0 (CHx) | δ 2.0-0.5 (Aliphatic) | Other |

| Propylparaben [1][2][3] | 7.91 (d, 2H), 6.86 (d, 2H) | 4.27 (t, 2H) | - | 1.74 (sext, 2H), 1.02 (t, 3H) | ~9.7 (s, 1H, -OH) |

| 4-Propoxybenzoic acid [4][5] | 7.99 (d, 2H), 6.91 (d, 2H) | 3.98 (t, 2H) | - | 1.80 (sext, 2H), 1.03 (t, 3H) | ~12.5 (br s, 1H, -COOH) |

| Methyl 3-(4-hydroxyphenyl)propionate [6] | 7.05 (d, 2H), 6.76 (d, 2H) | 3.66 (s, 3H) | 2.85 (t, 2H), 2.59 (t, 2H) | - | ~8.89 (s, 1H, -OH)[7] |

| Ethyl p-methoxybenzoate [8][9] | 7.98 (d, 2H), 6.89 (d, 2H) | 4.33 (q, 2H), 3.84 (s, 3H) | - | 1.37 (t, 3H) | - |

| Methyl p-ethoxybenzoate [8][10] | 7.97 (d, 2H), 6.88 (d, 2H) | 4.09 (q, 2H), 3.86 (s, 3H) | - | 1.43 (t, 3H) | - |

d: doublet, t: triplet, q: quartet, sext: sextet, s: singlet, br s: broad singlet

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

| Compound | C=O | Aromatic C-O | Aromatic C-H | Aromatic C-C | O-CHx | CHx |

| Propylparaben | 167.1 | 160.1 | 131.8, 115.1 | 122.3 | 66.4 | 22.1, 10.5 |

| 4-Propoxybenzoic acid [11] | 172.5 | 163.2 | 131.8, 114.2 | 123.5 | 69.8 | 22.4, 10.4 |

| Methyl 3-(4-hydroxyphenyl)propionate [6] | 174.1 | 154.2 | 129.5, 115.3 | 132.6 | 51.6 | 35.8, 30.0 |

| Ethyl p-methoxybenzoate | 166.4 | 163.3 | 131.5, 113.6 | 122.7 | 60.6, 55.4 | 14.3 |

| Methyl p-ethoxybenzoate [10] | 166.8 | 162.9 | 131.5, 113.9 | 123.1 | 63.6, 51.8 | 14.7 |

Table 3: Key IR Spectroscopic Data (Wavenumbers in cm⁻¹)

| Compound | O-H Stretch | C-H Stretch (sp²) | C-H Stretch (sp³) | C=O Stretch | C=C Stretch (Aromatic) | C-O Stretch |

| Propylparaben | 3350 (broad) | 3030 | 2965, 2875 | 1685 | 1608, 1512 | 1280, 1170 |

| 4-Propoxybenzoic acid [12] | 3300-2500 (very broad) | 3070 | 2968, 2878 | 1680 | 1605, 1515 | 1255, 1175 |

| Methyl 3-(4-hydroxyphenyl)propionate [6] | 3420 (broad) | 3020 | 2955, 2870 | 1735 | 1610, 1515 | 1250, 1170 |

| Ethyl p-methoxybenzoate | - | 3010 | 2980, 2940 | 1715 | 1608, 1512 | 1255, 1168 |

| Methyl p-ethoxybenzoate | - | 3015 | 2985, 2945 | 1718 | 1607, 1511 | 1257, 1170 |

Table 4: Mass Spectrometry Data (m/z values of key fragments)

| Compound | Molecular Ion (M⁺) | Key Fragment 1 | Key Fragment 2 | Key Fragment 3 |

| Propylparaben | 180 | 138 | 121 | 93 |

| 4-Propoxybenzoic acid [11] | 180 | 138 | 121 | 93 |

| Methyl 3-(4-hydroxyphenyl)propionate | 180 | 107 | 77 | - |

| Ethyl p-methoxybenzoate [8] | 180 | 151 | 135 | 107 |

| Methyl p-ethoxybenzoate [8][10] | 180 | 165 | 121 | 93 |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolution: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR:

-

A standard one-pulse sequence is used.

-

Typical spectral width: 0-15 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is employed to simplify the spectrum and provide information about the number of attached protons.

-

Typical spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet: 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull: A small amount of the solid sample is ground with a drop of Nujol (mineral oil) to form a paste. This mull is then spread between two salt plates (e.g., NaCl or KBr).

-

Thin Film (for liquids): A drop of the liquid sample is placed between two salt plates.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Collection: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolution: A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Dilution: The initial solution is further diluted to a final concentration of 1-10 µg/mL.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

-

EI-MS:

-

The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

-

Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak (M⁺) gives the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of Data Interpretation Workflow

The logical flow from raw spectroscopic data to the final structural elucidation can be visualized.

This workflow illustrates how data from NMR, IR, and MS are individually analyzed and then integrated to determine the degree of unsaturation and identify key structural fragments. These pieces of information are then assembled to propose and ultimately verify the final chemical structure.

Conclusion

The successful interpretation of spectroscopic data for C₁₀H₁₂O₃ isomers requires a systematic and integrated approach. By carefully analyzing the information provided by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by following standardized experimental protocols, researchers can confidently elucidate the structures of these and other organic molecules. This guide serves as a foundational resource for professionals in the fields of chemistry and drug development, enabling more efficient and accurate molecular characterization.

References

- 1. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 5. 4-Propoxybenzoic acid(5438-19-7) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Experimental Design [web.mit.edu]

- 9. Ethyl 4-methoxybenzoate(94-30-4) 1H NMR [m.chemicalbook.com]

- 10. Methyl 4-ethoxybenzoate | C10H12O3 | CID 90231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Propoxybenzoic Acid | C10H12O3 | CID 138500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Propoxybenzoic acid [webbook.nist.gov]

An In-depth Technical Guide to Methyl 2-hydroxy-3-phenylpropanoate: Synonyms, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-hydroxy-3-phenylpropanoate, a chiral α-hydroxy ester with applications in various scientific fields. The document details its synonyms and alternative names, summarizes its key physicochemical properties, and presents a representative experimental protocol for its synthesis. Furthermore, it explores the known biological activities of its parent compound, 3-phenyllactic acid, offering insights into potential areas of investigation for the methyl ester derivative.

Nomenclature and Chemical Identifiers

This compound is a chemical compound that can exist as a racemic mixture or as one of two enantiomers, the (S)- and (R)-forms. These different forms have distinct identifiers. The (S)-enantiomer is commonly known as Methyl L-3-phenyllactate, while the (R)-enantiomer is referred to as Methyl D-3-phenyllactate. A comprehensive list of synonyms and identifiers is provided below to aid in literature searches and material sourcing.

Synonyms and Alternative Names:

-

Racemic (CAS: 13674-16-3):

-

(S)-Enantiomer (CAS: 13673-95-5):

-

(R)-Enantiomer (CAS: 27000-00-6):

Physicochemical Properties

The quantitative physicochemical properties of this compound and its enantiomers are summarized in the table below. These properties are crucial for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Racemic Mixture | (S)-Enantiomer | (R)-Enantiomer |

| CAS Registry Number | 13674-16-3[1] | 13673-95-5[2] | 27000-00-6[3] |

| Molecular Formula | C₁₀H₁₂O₃[1] | C₁₀H₁₂O₃[2] | C₁₀H₁₂O₃[3] |